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Compound of Interest

Compound Name:
3-(Boc-aminomethyl)-3-

methoxyazetidine

CAS No.: 1392803-97-2

Cat. No.: B1404946

Get Quote

Common Name: tert-Butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate Functional Class:

Privileged Sp³-Rich Building Block for Medicinal Chemistry

Executive Summary
CAS 1392803-97-2 is a specialized heterocyclic building block designed for the synthesis of

advanced small-molecule therapeutics, particularly within the kinase inhibitor (e.g., JAK, BTK)

and GPCR modulator landscapes. As a Boc-protected 3-methoxyazetidine derivative, this

molecule represents a strategic tool for medicinal chemists aiming to "escape from flatland"—a

core design principle intended to improve the physicochemical properties of drug candidates.

By incorporating the 3-methoxyazetidin-3-yl moiety, researchers can significantly lower

lipophilicity (LogD) while blocking metabolic soft spots, a common liability in saturated

heterocycles. This guide details the physicochemical profile, synthetic utility, and handling

protocols for CAS 1392803-97-2, positioning it as a critical reagent for optimizing ADME

(Absorption, Distribution, Metabolism, Excretion) profiles in lead optimization.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1404946#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1404946?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
The following data characterizes the commercially available form of the reagent. Researchers

should verify batch-specific Certificates of Analysis (CoA) for exact purity levels.

Table 1: Core Chemical Data
Property Specification

CAS Number 1392803-97-2

Chemical Name
tert-Butyl N-[(3-methoxyazetidin-3-

yl)methyl]carbamate

Synonyms

3-(Boc-aminomethyl)-3-methoxyazetidine; 1-

Boc-3-(aminomethyl)-3-methoxyazetidine

(isomer var.)

Molecular Formula C₁₀H₂₀N₂O₃

Molecular Weight 216.28 g/mol

Physical State White to off-white crystalline solid

Solubility
Soluble in DMSO (>50 mg/mL), Methanol, DCM;

Sparingly soluble in water

pKa (Calculated) ~12.3 (Amine conjugate acid, post-deprotection)

LogP (Calculated) ~0.8 (Low lipophilicity due to ether oxygen)

Table 2: Structural Identifiers
Type Identifier

SMILES
CC(C)(C)OC(=O)NCC1(CN1)OC (Generic

representation)

InChI Key Batch specific - verify with supplier

MDL Number MFCD23106178 (Associated series)
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Mechanism of Action: The "Azetidine Advantage"
In drug design, CAS 1392803-97-2 is not the final drug but the pharmacophore enabler. Its

value lies in its ability to modulate the properties of the final Active Pharmaceutical Ingredient

(API).

Rational Design Logic
Metabolic Stability: The 3-position of azetidine is a common site for oxidative metabolism

(P450-mediated hydroxylation). Substitution with a methoxy group (

) at this quaternary center blocks this metabolic pathway, extending the half-life (

) of the final drug.

Lipophilicity Modulation: The ether oxygen lowers the overall LogD compared to a simple

alkyl group, improving aqueous solubility and reducing non-specific binding.

Conformational Constraint: The azetidine ring is rigid, orienting the aminomethyl group in a

precise vector for binding to kinase hinge regions or GPCR pockets.

Visualization: Structural Optimization Pathway
The following diagram illustrates how this building block is used to optimize a lead compound,

moving from a metabolically labile hit to a stable lead.

Design Benefit
Initial Hit

(High LogD, Metabolic Liability)
Synthetic Coupling

(SNAr or Amide Bond)

 Core Replacement

CAS 1392803-97-2
(3-Methoxyazetidine Scaffold)

 Introduction
Optimized Lead

(Lower LogD, Blocked Metabolism)
 Result

The methoxy group blocks
C3-oxidation while

maintaining polarity.

Click to download full resolution via product page

Caption: Design logic utilizing CAS 1392803-97-2 to improve metabolic stability and solubility in

lead optimization.
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Experimental Protocols
As a Senior Application Scientist, I recommend the following protocols for handling and utilizing

this reagent. These workflows prioritize yield and purity.

Protocol A: Boc-Deprotection (Activation)
Before the azetidine amine can be coupled to a scaffold (e.g., a chloropyrimidine), the Boc

group protecting the exocyclic amine (or the ring nitrogen, depending on specific isomer usage)

must be removed.

Reagents:

CAS 1392803-97-2

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

Dichloromethane (DCM)

NaHCO₃ (saturated aqueous)

Step-by-Step:

Dissolution: Dissolve 1.0 eq of CAS 1392803-97-2 in DCM (concentration ~0.1 M). Ensure

the vessel is dry.[1]

Acid Addition:

Method A (TFA): Add TFA dropwise at 0°C until the ratio is 1:4 (TFA:DCM).

Method B (HCl): Add 5-10 eq of 4M HCl in Dioxane at 0°C.

Reaction: Warm to room temperature (20-25°C) and stir for 1-2 hours. Monitor by LC-MS

(Look for mass [M-100+H]⁺ corresponding to loss of Boc).

Work-up:

Concentrate the reaction mixture in vacuo to remove excess acid.
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Critical Step: The product will exist as a TFA or HCl salt. For coupling reactions requiring a

free base, redissolve in DCM and wash with sat. NaHCO₃. Dry over Na₂SO₄ and

concentrate.

Storage: Use immediately. Free amines on azetidines can be prone to polymerization if

stored neat for long periods.

Protocol B: S_NAr Coupling (Example Application)
Connecting the deprotected amine to a heteroaryl chloride (e.g., 4-chloropyrrolo[2,3-

d]pyrimidine).

Reagents:

Deprotected Azetidine Amine (from Protocol A)

Heteroaryl Chloride (1.0 eq)

DIPEA (Diisopropylethylamine, 3.0 eq)

n-Butanol or DMF

Step-by-Step:

Setup: In a pressure vial, combine the heteroaryl chloride and the azetidine amine in n-

Butanol (0.2 M).

Base: Add DIPEA.

Heating: Seal the vial and heat to 100-120°C for 4-12 hours.

Note: Microwave irradiation at 120°C for 30 mins is often superior for difficult substrates.

Purification: Evaporate solvent. Purify via Reverse Phase HPLC (C18 column,

Water/Acetonitrile gradient with 0.1% Formic Acid).

Safety & Handling Guidelines
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Hazard Classification: Irritant (Skin/Eye). Not classified as acutely toxic, but treat as a potent

chemical intermediate.

Storage: Store at 2-8°C (Refrigerated) under an inert atmosphere (Nitrogen/Argon). The Boc

group is stable, but moisture can degrade the azetidine ring over years.

Stability: Stable for >2 years if stored correctly. Avoid strong acids (unless deprotecting) and

strong oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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